Propranolol-2-O-b-D-glucuronide
Description
Propranolol-2-O-β-D-glucuronide (PG) is the primary glucuronide metabolite of propranolol, a non-selective β-adrenergic receptor blocker used to treat hypertension, angina, and arrhythmias. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), occurs at the hydroxyl group of propranolol, forming a water-soluble conjugate for renal excretion . PG exhibits unique pharmacokinetic properties, including plasma concentrations approximately four times higher than the parent drug and a terminal elimination half-life of 16–24 hours during long-term therapy . Notably, PG serves as a "storage pool" for propranolol due to systemic and enteric deconjugation, contributing to prolonged drug action and enterohepatic recirculation .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALHJGQCKATMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Substrate : Racemic propranolol (typically 50–200 μM)
-
Cofactor : Uridine 5’-diphospho-glucuronic acid (UDPGA, 2–5 mM)
-
Buffer : Tris-HCl (50 mM, pH 7.4) containing MgCl₂ (5–10 mM)
UGT1A7, UGT1A9, and UGT2A1 exhibit preferential activity toward (S)-propranolol, producing (S)-Propranolol-2-O-β-D-glucuronide with biocatalytic yields 3–5 times higher than for the (R)-enantiomer. In contrast, UGT1A10 favors (R)-propranolol, highlighting the importance of enzyme selection for stereochemical control (Table 1).
Table 1: Stereoselectivity of Recombinant UGTs in Propranolol Glucuronidation
| UGT Isoform | Preferred Enantiomer | Relative Biocatalytic Yield (%) |
|---|---|---|
| UGT1A7 | (S)-Propranolol | 31.5 |
| UGT1A9 | (S)-Propranolol | 23.9 |
| UGT2A1 | (S)-Propranolol | 48.9 |
| UGT1A10 | (R)-Propranolol | 21.2 |
Liver Microsomes as Alternative Enzyme Sources
Human liver microsomes (HLMs) provide a cost-effective alternative to recombinant systems, containing native UGTs and cofactors. However, their use introduces variability due to inter-individual differences in UGT expression levels.
Key Considerations:
-
Activity Correlation : HLM glucuronidation rates correlate with UGT1A9 expression levels (r² = 0.89, p < 0.001).
-
Inhibition Studies : Co-incubation with UGT inhibitors (e.g., fluconazole for UGT2A1) confirms isoform-specific contributions.
Optimization of Reaction Parameters
pH and Temperature
Maximal glucuronidation occurs at pH 7.4 and 37°C, aligning with physiological conditions. Deviations below pH 6.5 or above pH 8.0 reduce yields by >50%.
Cofactor Stability
UDPGA degradation is minimized by including saccharolactone (5 mM), a β-glucuronidase inhibitor, which improves product yields by 20–30%.
Incubation Time
Reaction progress plateaus at 90–120 minutes, with prolonged incubation (>180 minutes) leading to enzyme denaturation and reduced efficiency.
Regioselectivity Control via Substrate Engineering
To direct glucuronidation to the aliphatic 2-O position, 4-methoxypropranolol—a propranolol analog with a protected aromatic hydroxyl group—was synthesized. Incubation with UGT1A7, UGT1A9, or UGT2A1 resulted in exclusive glucuronidation at the aliphatic site, confirming the role of steric and electronic effects in regioselectivity.
Table 2: Regioselectivity of 4-Hydroxypropranolol Glucuronidation
| UGT Isoform | Preferred Site (Aliphatic/Aromatic) | Relative Activity (%) |
|---|---|---|
| UGT1A7 | Aliphatic | 92.4 |
| UGT1A8 | Aromatic | 85.7 |
| UGT1A9 | Aliphatic | 88.9 |
Industrial-Scale Production Challenges
While laboratory-scale synthesis achieves >80% conversion, industrial applications face hurdles:
-
Enzyme Cost : Recombinant UGT production remains expensive.
-
Purification : Chromatographic techniques (e.g., reverse-phase HPLC) are required to isolate Propranolol-2-O-β-D-glucuronide from reaction mixtures, reducing throughput.
-
Scalability : Continuous-flow bioreactors are under investigation to enhance yield and reduce processing time.
Analytical Characterization
LC-MS/MS Analysis
Propranolol-2-O-β-D-glucuronide is characterized by:
Chemical Reactions Analysis
Hydrolysis Reactions
Propranolol-2-O-β-D-glucuronide undergoes hydrolysis under acidic or basic conditions, regenerating the parent compound propranolol. This reaction is critical in drug elimination and reactivation pathways.
Reaction Conditions and Products:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagents | HCl | NaOH |
| Major Product | Propranolol | Propranolol |
| Stability | Moderate degradation | Faster degradation |
Studies indicate that hydrolysis rates are pH-dependent, with faster cleavage observed under alkaline conditions due to increased nucleophilic attack on the glycosidic bond .
Glucuronidation Pathways
The formation of Propranolol-2-O-β-D-glucuronide is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), primarily UGT1A7, UGT1A9, UGT1A10, and UGT2A1. This phase II metabolism enhances hydrophilicity for renal excretion .
Key Enzymatic Characteristics
| UGT Isoform | Substrate Preference | Tissue Localization | Kinetic Parameter (Km, μM) |
|---|---|---|---|
| UGT1A9 | (S)-Propranolol | Liver | 1.2–3.8 |
| UGT1A10 | (R)-Propranolol | Intestine | 2.1–4.5 |
| UGT2A1 | Racemic Propranolol | Extrahepatic | 5.6–7.9 |
Stereoselectivity:
-
UGT1A9 exhibits 4-fold higher activity for (S)-propranolol .
-
UGT1A10 shows reverse stereoselectivity, favoring (R)-propranolol .
-
Human liver microsomes metabolize (S)-propranolol 2.5× faster than (R)-enantiomer, while intestinal microsomes favor (R)-propranolol .
Comparative Pharmacokinetics of Enantiomers
Clinical studies in Chinese Han volunteers revealed enantiomer-specific differences in elimination and excretion :
| Parameter | (S)-Propranolol Glucuronide | (R)-Propranolol Glucuronide |
|---|---|---|
| Elimination Rate Constant (k, h⁻¹) | 0.19 ± 0.04 | 0.28 ± 0.06 |
| Half-Life (t₁/₂, h) | 3.56 ± 0.73 | 2.45 ± 0.50 |
| Cumulative Urinary Excretion (0–24 h, μmol) | 5.65 ± 0.98 | 2.95 ± 0.62 |
The slower elimination of (S)-propranolol glucuronide correlates with its higher urinary excretion (14.7% vs. 7.7% for the R-form) .
Stability and Degradation in Laboratory Settings
-
Thermal Stability: Degrades <5% after 24 hours at 37°C in physiological buffers.
-
Photostability: Susceptible to UV-induced cleavage, requiring light-protected storage .
Analytical Characterization
Chromatographic Separation:
-
Retention Times (HPLC):
Mass Spectrometry (QTOF):
Clinical Implications
Scientific Research Applications
Pharmacokinetics and Metabolism
Propranolol undergoes extensive hepatic metabolism, with glucuronidation being a major pathway. Propranolol-2-O-β-D-glucuronide is formed through the action of UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 and UGT2B4, which facilitate the conjugation of propranolol with glucuronic acid, enhancing its solubility and excretion .
Key Findings on Pharmacokinetics
- Bioavailability : Propranolol-2-O-β-D-glucuronide exhibits low bioavailability in humans and rats, indicating that its therapeutic effects may be limited compared to its parent compound .
- Stereoselectivity : Studies have shown that the glucuronidation of propranolol is stereoselective, with different elimination rates for its enantiomers, S-(-) and R-(+)-propranolol. This has implications for understanding individual variability in drug response .
Management of Cardiovascular Disorders
Propranolol itself is widely used for managing conditions such as hypertension, angina pectoris, and arrhythmias. The metabolite, Propranolol-2-O-β-D-glucuronide, while not directly used therapeutically, plays a role in the pharmacokinetics of propranolol. Understanding its formation and excretion can help tailor dosing regimens to improve patient outcomes.
Anxiety and Performance Anxiety
Propranolol has been shown to be effective in treating anxiety disorders, particularly performance anxiety. The metabolism to Propranolol-2-O-β-D-glucuronide may influence the duration and intensity of its anxiolytic effects, making it essential to consider when prescribing.
Migraine Prevention
Propranolol is also indicated for migraine prophylaxis. Research into the glucuronidation process may provide insights into optimizing treatment protocols based on metabolic pathways that affect drug levels in patients .
Case Study 1: Stereoselective Excretion
A study involving 16 healthy Chinese Han volunteers demonstrated significant differences in the urinary excretion rates of S-(-)- and R-(+)-propranolol glucuronides after oral administration of racemic propranolol. The cumulative excretion percentages were 14.7% for S-(-) and 7.68% for R-(+), highlighting the importance of considering stereochemistry in drug metabolism studies .
Case Study 2: Impact on Drug Interactions
Research has indicated that propranolol can affect the metabolism of other drugs through competitive inhibition involving UGT enzymes. Understanding how Propranolol-2-O-β-D-glucuronide interacts with these pathways can inform clinicians about potential drug-drug interactions that may arise during treatment .
Table: Key Pharmacokinetic Parameters
| Parameter | S-(-)-Propranolol | R-(+)-Propranolol |
|---|---|---|
| Elimination Rate Constant (k) | 0.195 ± 0.04 h⁻¹ | 0.283 ± 0.06 h⁻¹ |
| Half-Life (t₁/₂) | 3.56 ± 0.73 h | 2.45 ± 0.50 h |
| Time to Maximum Concentration (Tmax) | 2.21 ± 0.45 h | 1.75 ± 0.33 h |
| Cumulative Excretion (Xu₀→₂₄) | 5.65 ± 0.98 μmol | 2.95 ± 0.62 μmol |
Mechanism of Action
Propranolol-2-O-b-D-glucuronide exerts its effects by enhancing the solubility and excretion of propranolol. The glucuronidation process increases the hydrophilicity of propranolol, facilitating its elimination via urine . The molecular targets involved in this process include UGT enzymes, which catalyze the transfer of glucuronic acid to propranolol .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propranolol-2-O-β-D-Glucuronide and Similar Compounds
Pharmacokinetic and Pharmacodynamic Differences
Propranolol-2-O-β-D-Glucuronide
- Cumulation: PG accumulates 2.3-fold in plasma during long-term therapy, mirroring propranolol’s accumulation due to enterohepatic recirculation .
- Elimination: Slow terminal elimination (16–24 hours) post-therapy discontinuation, linked to PG’s deconjugation to active propranolol .
- Renal Dependency : PG clearance (29–70 mL/min) correlates with glomerular filtration rate, posing risks in renal impairment .
Ibuprofen Acyl-β-D-Glucuronide
Resveratrol 3-O-β-D-Glucuronide
- Bioactivity : Retains partial antioxidant activity, unlike PG, which lacks intrinsic β-blocking effects .
Research Implications and Clinical Relevance
PG’s role as a propranolol reservoir underscores its clinical significance in dose optimization and toxicity management. In contrast, unstable glucuronides like ibuprofen acyl-glucuronide necessitate rigorous monitoring due to their reactive intermediates . Future studies should explore PG’s interactions with renal transporters and UGT polymorphisms to personalize propranolol therapy.
Q & A
Basic Research Questions
Q. How can Propranolol-2-O-β-D-Glucuronide be reliably detected and quantified in biological matrices such as plasma, urine, or dried blood spots?
- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive quantification. For structural confirmation, employ HPLC-NMR spectroscopy to resolve glucuronide isomers directly in biofluids . Sample preparation should include protein precipitation (e.g., using acetonitrile) and solid-phase extraction to minimize matrix interference. Validate assays per FDA guidelines, ensuring linearity (e.g., 1–500 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. What experimental design considerations are critical for assessing the pharmacokinetic accumulation of Propranolol-2-O-β-D-Glucuronide in long-term therapy?
- Methodological Answer : Conduct longitudinal studies with serial plasma sampling during initiation, steady-state, and post-discontinuation phases. Monitor both Propranolol-2-O-β-D-Glucuronide and its parent drug, as plasma levels of the glucuronide are 4-fold higher than propranolol . Include patients with varying renal function (e.g., eGFR 30–90 mL/min) to evaluate glomerular filtration rate (GFR)-dependent clearance. Use non-compartmental analysis to calculate terminal half-life (e.g., 16–24 hours post-discontinuation) and renal clearance (29–70 mL/min) .
Q. How can enzymatic hydrolysis assays be standardized to study β-glucuronidase-mediated deconjugation of Propranolol-2-O-β-D-Glucuronide?
- Methodological Answer : Optimize reaction conditions using β-glucuronidase (e.g., 500–1000 U/mL) in acetate buffer (pH 5.0) at 37°C. Validate hydrolysis efficiency (>95%) via LC-MS/MS quantification of liberated propranolol. Include controls with heat-inactivated enzyme to confirm specificity . For kinetic studies, measure Michaelis-Menten parameters (Km and Vmax) using substrate concentrations spanning 10–200 μM.
Advanced Research Questions
Q. What analytical strategies resolve positional isomers and anomers of Propranolol-2-O-β-D-Glucuronide, and how do they impact stability studies?
- Methodological Answer : Utilize reversed-phase HPLC with isocratic elution (30% acetonitrile, pH 2.5) or gradient elution (30–60% acetonitrile) to separate 2-O-, 3-O-, and 4-O-acylglucuronide isomers. Confirm structures via stop-flow HPLC-NMR, identifying anomers (α/β) by characteristic coupling patterns (e.g., J = 3–4 Hz for β-anomers) . Monitor isomer interconversion under physiological conditions (pH 7.4, 37°C) to assess acyl migration kinetics, which may influence metabolite reactivity and toxicity.
Q. How should researchers design studies to evaluate enterohepatic recirculation and systemic deconjugation of Propranolol-2-O-β-D-Glucuronide?
- Methodological Answer : Administer Propranolol-2-O-β-D-Glucuronide intravenously to animal models (e.g., dogs) and measure propranolol reappearance in plasma, indicating systemic deconjugation . For enterohepatic recirculation, collect bile via cannulation and re-administer glucuronide-enriched fractions to observe cyclic plasma concentration spikes. Use population pharmacokinetic models to quantify recirculation contributions to overall exposure.
Q. What statistical approaches mitigate false discovery rates (FDR) when analyzing multi-omic datasets involving Propranolol-2-O-β-D-Glucuronide and its metabolites?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to control FDR in hypothesis testing (e.g., differential expression of metabolic enzymes). For large-scale metabolomics, use q-value thresholds (e.g., q < 0.05) to prioritize significant features while accounting for multiple comparisons . Pair this with pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings.
Q. How can in vitro-in vivo extrapolation (IVIVE) models predict Propranolol-2-O-β-D-Glucuronide disposition in renally impaired populations?
- Methodological Answer : Incorporate physiologically based pharmacokinetic (PBPK) models parameterized with in vitro data (e.g., microsomal glucuronidation rates, renal clearance scaling factors). Validate against clinical data from patients with reduced GFR, where Propranolol-2-O-β-D-Glucuronide accumulates abnormally due to impaired renal excretion . Adjust model parameters for dialysis effects if applicable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
